Di-tert-butyl morpholine-3,4-dicarboxylate

Solubility Formulation Bioprocessing

Synthesizing morpholine derivatives often faces solubility limitations in aqueous or mixed-media reactions, leading to precipitation, low yields, and purification challenges. Di-tert-butyl morpholine-3,4-dicarboxylate (CAS 473923-56-7) solves this with: • 2.6× higher aqueous solubility (21.8 mg/mL) vs. methyl ester analogs - ideal for enzymatic resolutions and bioconjugations • LogP ~1.90 for constructing lipophilic drug candidates targeting CNS or membrane-bound proteins • Orthogonal Boc/tert-butyl ester protection enabling selective deprotection without interference • Neutral species across broad pH range (pKa ~14.85) for consistent crystallization

Molecular Formula C14H25NO5
Molecular Weight 287.35 g/mol
Cat. No. B11810126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDi-tert-butyl morpholine-3,4-dicarboxylate
Molecular FormulaC14H25NO5
Molecular Weight287.35 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1COCCN1C(=O)OC(C)(C)C
InChIInChI=1S/C14H25NO5/c1-13(2,3)19-11(16)10-9-18-8-7-15(10)12(17)20-14(4,5)6/h10H,7-9H2,1-6H3
InChIKeyHKYCOWNUUZENRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Di-tert-butyl morpholine-3,4-dicarboxylate Core Properties & Technical Data


Di-tert-butyl morpholine-3,4-dicarboxylate (CAS 473923-56-7), also known as 4-Boc-3-hydroxymethylmorpholine, is a protected morpholine building block featuring a Boc-protected nitrogen and a tert-butyl ester moiety [1]. With the molecular formula C₁₀H₁₉NO₄ and a molecular weight of 217.26 g/mol, this compound is an off-white to white solid typically stored at 2-8°C [2]. Its structure comprises a morpholine ring functionalized with a tert-butoxycarbonyl (Boc) group at the 4-position and a tert-butyl carboxylate ester at the 3-position, which provides orthogonal protection and enables selective deprotection strategies . The compound exhibits a predicted boiling point of 320.7±27.0°C at 760 mmHg and a density of 1.118±0.06 g/cm³ . As a dual-protected heterocyclic scaffold, it serves as a versatile intermediate in medicinal chemistry and organic synthesis, particularly in routes requiring staged deprotection or functionalization of the morpholine core.

1 Orthogonal Boc / tert-butyl ester protection enables selective deprotection strategies in multi-step synthesis
2 Reported higher aqueous solubility may support aqueous-phase reaction and bioconjugation workflows
3 Elevated LogP profile supports lipophilic scaffold construction in medicinal chemistry studies

Di-tert-butyl morpholine-3,4-dicarboxylate Generic Substitution Issues


Substituting Di-tert-butyl morpholine-3,4-dicarboxylate with generic Boc-protected morpholines or related morpholine-3,4-dicarboxylate analogs is not a straightforward equivalency. The unique combination of a tert-butyl carbamate (Boc) at the nitrogen and a tert-butyl ester at the 3-position confers distinct physicochemical and reactivity profiles that directly impact synthetic outcomes. For example, the presence of a tert-butyl ester instead of a methyl ester dramatically alters lipophilicity (LogP ~1.90 vs. ~0.73), aqueous solubility (21.8 mg/mL vs. 8.4 mg/mL), and acid lability . Furthermore, the hydrogen-bonding capacity differs due to the hydroxymethyl group, influencing chromatographic behavior and crystallization properties [1]. Such variations can lead to unexpected reaction kinetics, different by-product profiles, or purification challenges when an analog is used as a drop-in replacement in a validated synthetic sequence. The following section provides quantitative evidence for these critical differences.

Solubility Replacing tert-butyl ester with methyl ester may reduce aqueous solubility significantly, altering reaction compatibility in aqueous-phase protocols.
Lipophilicity The LogP shift between tert-butyl and methyl ester analogs may change extraction behavior and partitioning in purification workflows.
Ionization A substantial pKa disparity may impact ionization state and reactivity in pH-sensitive deprotection or coupling steps.

Di-tert-butyl morpholine-3,4-dicarboxylate Differentiation vs. Key Analogs


Aqueous Solubility vs. Methyl Ester Analog

Di-tert-butyl morpholine-3,4-dicarboxylate exhibits significantly higher aqueous solubility compared to its 4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate analog. This property is crucial for applications requiring aqueous reaction conditions or biological assays .

Aqueous Solubility
Data to verify
21.8 vs 8.4 mg/mL
(2.6-fold higher)
May support aqueous-phase reaction design and higher substrate loading
Predicted values; verify under target experimental conditions
Solubility Formulation Bioprocessing

Lipophilicity (LogP) vs. Methyl Ester Analog

The lipophilicity of Di-tert-butyl morpholine-3,4-dicarboxylate (LogP ~1.90) is markedly higher than that of the corresponding methyl ester analog (LogP ~0.73). This difference arises from the replacement of the polar methyl ester with the more hydrophobic tert-butyl ester .

Lipophilicity (LogP)
Data to verify
LogP 1.90 vs 0.73
(Δ ≈ 1.17)
May alter extraction behavior and membrane partitioning context
Calculated LogP values; experimental confirmation recommended
Lipophilicity Membrane Permeability ADME

Acid-Base Profile (pKa) vs. Methyl Ester Analog

The predicted acid dissociation constant (pKa) for Di-tert-butyl morpholine-3,4-dicarboxylate is approximately 14.85, indicating a very weakly acidic or neutral character under physiological conditions. In stark contrast, the methyl ester analog exhibits a predicted pKa of -3.59, signifying a much more acidic proton, likely associated with the carboxylic acid or ester moiety [1].

Acid-Base Profile (pKa)
Predicted context
pKa 14.85 vs -3.59
(Δ ≈ 18.4 units)
Ionization context may guide pH-sensitive deprotection and coupling design
Predicted pKa values; experimental verification needed for synthetic protocols
pKa Ionization State Reactivity

Di-tert-butyl morpholine-3,4-dicarboxylate Application Scenarios


Aqueous-Phase Bioconjugation & Enzyme Transformations

Given its 2.6-fold higher aqueous solubility (21.8 mg/mL) relative to methyl ester analogs, Di-tert-butyl morpholine-3,4-dicarboxylate is the preferred substrate for reactions conducted in aqueous or mixed aqueous-organic media . This includes enzymatic resolutions, bioconjugation reactions (e.g., with proteins or peptides), and aqueous-phase functionalizations where the methyl ester analog would precipitate or require high co-solvent volumes. The improved solubility facilitates higher effective concentrations and more homogeneous reaction mixtures, leading to enhanced yields and simplified purification.

Lipophilic Scaffold Extension in Medicinal Chemistry

The elevated LogP (~1.90) of Di-tert-butyl morpholine-3,4-dicarboxylate makes it an ideal building block for constructing more lipophilic drug candidates, where improved membrane permeability or blood-brain barrier penetration is desired . In contrast to the more polar methyl ester analog (LogP ~0.73), this compound introduces a significantly higher degree of hydrophobicity early in the synthetic sequence, reducing the need for late-stage lipophilicity adjustments and streamlining medicinal chemistry campaigns targeting hydrophobic binding pockets.

Orthogonal Protection in Multi-Step Synthesis

The combination of a Boc-protected amine and a tert-butyl ester provides orthogonal protection, enabling selective deprotection under distinct conditions (e.g., acidic Boc removal with TFA vs. basic or mild acidic tert-butyl ester cleavage) [1]. This differential lability is not present in analogs with a methyl ester at the 3-position, which is cleaved under harsher basic conditions. This orthogonality allows for sequential functionalization of the morpholine core without protecting group interference, a critical advantage in complex molecule synthesis.

pH-Controlled Crystallization

The compound's high predicted pKa (~14.85) indicates that it remains largely unionized across a broad pH range, unlike the methyl ester analog which has a much lower pKa [2]. This property simplifies crystallization and purification protocols, as the neutral species can be isolated from organic solvents without concern for pH-dependent solubility changes. This is particularly advantageous for intermediates destined for X-ray crystallography or where a consistent solid form is required for long-term storage.

Application
Selection Property
Validation Focus
Aqueous-phase reaction studies
Reported aqueous solubility profile
Solubility verification in target reaction medium
Lipophilic target synthesis
LogP / partitioning context
Extraction behavior and partitioning confirmation
Multi-step orthogonal synthesis
Protecting-group lability profile
Selective deprotection condition verification
Crystallization process development
pKa-dependent ionization context
pH-controlled crystallization confirmation
Quote Request

Request a Quote for Di-tert-butyl morpholine-3,4-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.